molecular formula C13H11N3O3 B086323 N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide CAS No. 3477-69-8

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide

Cat. No. B086323
CAS RN: 3477-69-8
M. Wt: 257.24 g/mol
InChI Key: ILFLWNSIAAMVPY-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide, also known as DHIN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of research. DHIN has been extensively studied for its pharmacological properties and is known to possess antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.

Biochemical And Physiological Effects

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several potential future directions for research. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide and its potential interactions with other compounds.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide can be synthesized by the reaction of isonicotinohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide in its pure form.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of research. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

3477-69-8

Product Name

N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19)/b15-8+

InChI Key

ILFLWNSIAAMVPY-CSKARUKUSA-N

Isomeric SMILES

C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O

SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CNNC(=O)C2=CC=NC=C2)C(=CC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.